Methyl 4-[({1-[(4-fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate
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Overview
Description
METHYL 4-{1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-{1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-fluorobenzene with methanesulfonyl chloride to form 4-fluorophenyl methanesulfonate. This intermediate is then reacted with piperidine to form 1-[(4-fluorophenyl)methanesulfonyl]piperidine. Finally, this compound is coupled with methyl 4-aminobenzoate under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-{1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic fluorine can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
METHYL 4-{1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of METHYL 4-{1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-fluorobenzoate
- Methyl 3-fluorobenzoate
- Methyl 4-{1-[(4-fluorophenyl)methyl]piperidine-4-amido}benzoate
Uniqueness
METHYL 4-{1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE is unique due to the presence of both a sulfonyl group and a piperidine ring, which can impart specific chemical and biological properties. This makes it distinct from other similar compounds that may lack these functional groups or have different substituents.
Properties
Molecular Formula |
C21H23FN2O5S |
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Molecular Weight |
434.5 g/mol |
IUPAC Name |
methyl 4-[[1-[(4-fluorophenyl)methylsulfonyl]piperidine-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C21H23FN2O5S/c1-29-21(26)17-4-8-19(9-5-17)23-20(25)16-10-12-24(13-11-16)30(27,28)14-15-2-6-18(22)7-3-15/h2-9,16H,10-14H2,1H3,(H,23,25) |
InChI Key |
FUXLWIOCEQTMRI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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